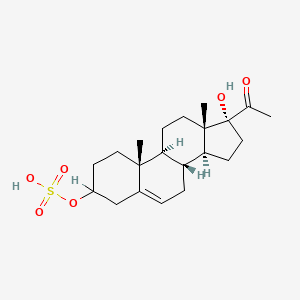
17-Hydroxypregnenolone sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxypregnenolone sulfate belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Endocrine Function and Disorders
Congenital Adrenal Hyperplasia
17-PregS is notably elevated in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency, a condition that disrupts steroid hormone synthesis. Studies have shown that serum concentrations of 17-PregS can serve as biomarkers for assessing adrenal function and monitoring treatment efficacy in affected individuals. In untreated patients, both 17-hydroxypregnenolone and its sulfate form are significantly increased, indicating their role in adrenal steroid production and potential diagnostic utility .
Pregnancy Monitoring
The levels of 17-PregS fluctuate during pregnancy, reaching a minimum in the third month and peaking in the eighth month. This pattern suggests that 17-PregS may be involved in fetal development and maternal adaptations during gestation. Its measurement can help identify enzymatic deficiencies or dysfunctions related to adrenal hormone production during pregnancy .
Metabolic Studies
Polycystic Ovary Syndrome (PCOS)
Research has indicated a correlation between 17-PregS levels and metabolic parameters in women with PCOS. In hyperandrogenemic patients, higher levels of 17-PregS were associated with insulin resistance and other metabolic disturbances. Conversely, normoandrogenemic patients showed different correlations, highlighting the compound's potential role as a biomarker for metabolic health in this population .
Research Methodologies
Analytical Techniques
The determination of 17-PregS concentrations is typically performed using advanced analytical methods such as radioimmunoassay and mass spectrometry. These techniques allow for precise measurement and have been crucial in various studies assessing hormonal profiles in clinical populations .
Case Studies
| Study | Population | Findings | Implications |
|---|---|---|---|
| Study on Congenital Adrenal Hyperplasia | Patients with 21-hydroxylase deficiency | Elevated levels of 17-PregS correlated with disease severity | Supports the use of 17-PregS as a diagnostic marker |
| PCOS Cohort Study | Women with varying androgen levels | Correlations between 17-PregS levels and insulin sensitivity | Suggests potential for targeted therapies based on hormonal profiles |
| Pregnancy Study | Pregnant women across trimesters | Fluctuating levels of 17-PregS throughout gestation | Indicates importance in monitoring fetal development |
Propriétés
Numéro CAS |
28901-70-4 |
|---|---|
Formule moléculaire |
C21H32O6S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15?,16-,17+,18+,19+,20+,21+/m1/s1 |
Clé InChI |
OMOKWYAQVYBHMG-QUPIPBJSSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Key on ui other cas no. |
28901-70-4 2477-77-2 |
Description physique |
Solid |
Synonymes |
17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















